molecular formula C17H25N3O4 B2582972 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid CAS No. 1603908-76-4

4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid

Cat. No. B2582972
CAS RN: 1603908-76-4
M. Wt: 335.404
InChI Key: LFJVNDKJOANBAS-UHFFFAOYSA-N
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Description

The compound “4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The “Boc” in the name refers to a tert-butoxycarbonyl protecting group, which is often used in organic synthesis to protect amines .


Chemical Reactions Analysis

Piperidine derivatives are known to participate in a variety of chemical reactions. For example, they can undergo Suzuki–Miyaura cross-coupling, a widely-used reaction in organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the Boc group could make it more hydrophobic .

Scientific Research Applications

Heterocyclic Building Blocks Synthesis

  • Synthesis and Characterization of Novel Compounds : A study by Matulevičiūtė et al. (2021) developed a series of novel heterocyclic amino acids, including compounds similar to 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid, as achiral and chiral building blocks for further chemical synthesis (Matulevičiūtė et al., 2021).

Antiviral Drug Design

  • HIV-1 Inhibitors : Dai Qiu-yun (2011) synthesized a series of bicyclic piperidine-based compounds, including derivatives of the target chemical, for potential use as HIV-1 inhibitors (Dai Qiu-yun, 2011).

Crystal Engineering

  • Cocrystals Involving Carboxylic Acids : Research by Rajam et al. (2018) involved the design of cocrystals with various carboxylic acids, including derivatives of the subject chemical, to study their hydrogen bonding and structural properties (Rajam et al., 2018).

Enantiomer Synthesis

  • Synthesis of Alkaloids : A study by Vu et al. (2014) utilized related compounds for the synthesis of certain enantiomers of alkaloids, showcasing the compound's role in complex chemical synthesis processes (Vu et al., 2014).

Corrosion Inhibition

  • Iron Corrosion Inhibition : Kaya et al. (2016) explored the use of piperidine derivatives, related to the target compound, in the inhibition of iron corrosion, combining experimental data and computational simulations (Kaya et al., 2016).

Chemical Reactions and Interactions

  • Study of Frustrated Lewis-Pairs : Körte et al. (2015) investigated derivatives of the subject compound in the context of studying intramolecular B-N bonds and their reactivity towards hydrogen and other molecules (Körte et al., 2015).

Antimicrobial Activities

  • Antimicrobial Activity Screening : Bhat et al. (2021) synthesized and characterized derivatives of the target compound for their potential antimicrobial activity against various bacterial and fungal strains (Bhat et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperidine derivatives are present in many pharmaceuticals and can have a wide range of biological activities .

Future Directions

Piperidine derivatives are a significant area of research in medicinal chemistry, and new methods for their synthesis and functionalization are continually being developed .

properties

IUPAC Name

2,4-dimethyl-6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-10-13(15(21)22)14(19-11(2)18-10)12-6-8-20(9-7-12)16(23)24-17(3,4)5/h12H,6-9H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJVNDKJOANBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid

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